N-Methyl-N-phenylazetidin-3-amine. Hydrochloride

Description

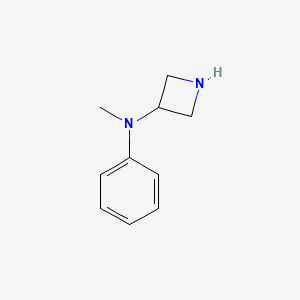

N-Methyl-N-phenylazetidin-3-amine hydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with methyl and phenyl groups at the nitrogen atom, forming a tertiary amine hydrochloride salt. This structure enhances its stability and solubility in aqueous environments, making it relevant in pharmaceutical and synthetic chemistry. Synonyms for related azetidine derivatives include "1-Benzhydrylazetidin-3-amine hydrochloride" (with a benzhydryl substituent) and "N-Methylazetidin-3-amine dihydrochloride" (a dihydrochloride variant) .

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

N-methyl-N-phenylazetidin-3-amine |

InChI |

InChI=1S/C10H14N2/c1-12(10-7-11-8-10)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |

InChI Key |

YGAHTSURWORARF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CNC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenylazetidin-3-amine hydrochloride typically involves the reaction of N-methylazetidin-3-amine with phenyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N-Methyl-N-phenylazetidin-3-amine hydrochloride may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenylazetidin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted azetidine compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-Methyl-N-phenylazetidin-3-amine hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin |

| Escherichia coli | 25 | Ciprofloxacin |

| Candida albicans | 15 | Griseofulvin |

These results suggest that the compound could be promising for developing new antimicrobial agents against resistant strains .

Antiviral Properties

N-Methyl-N-phenylazetidin-3-amine hydrochloride has been explored for its antiviral potential. Studies have shown that it may inhibit viral replication through mechanisms involving receptor binding and enzyme inhibition. This activity positions it as a promising candidate for antiviral drug development .

Anticancer Activity

Recent investigations have highlighted the antiproliferative effects of N-Methyl-N-phenylazetidin-3-amine hydrochloride on various cancer cell lines. For example, in vitro assays revealed that the compound can significantly reduce cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 23–33 | Inhibition of tubulin polymerization |

| MCF-7 | 10–33 | Induction of apoptosis |

The mechanism involves disruption of microtubule dynamics, which is critical for cancer cell division .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of several derivatives related to N-Methyl-N-phenylazetidin-3-amine hydrochloride on triple-negative breast cancer cells. The results indicated significant inhibition of cell growth, correlating with the structural modifications made to the azetidine core .

Study 2: Antiviral Activity

Another investigation focused on the compound's antiviral properties against specific viral strains. The study revealed that N-Methyl-N-phenylazetidin-3-amine hydrochloride could effectively reduce viral load in treated cells, suggesting its potential application in antiviral therapies .

Mechanism of Action

The mechanism of action of N-Methyl-N-phenylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with receptors or other proteins, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural or functional similarities with N-Methyl-N-phenylazetidin-3-amine hydrochloride:

Key Observations :

Physicochemical and Pharmacological Properties

Limited data are available for the target compound, but inferences can be drawn from analogues:

Notes:

- Pheniramine hydrochloride, a clinically used antihistamine, exemplifies how tertiary amine hydrochlorides are leveraged for CNS activity .

Biological Activity

N-Methyl-N-phenylazetidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

N-Methyl-N-phenylazetidin-3-amine hydrochloride features an azetidine ring which contributes to its unique structural properties. The molecular formula is , and the hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

The biological activity of N-Methyl-N-phenylazetidin-3-amine hydrochloride is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. This compound can modulate biochemical pathways, influencing cellular functions such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that N-Methyl-N-phenylazetidin-3-amine hydrochloride exhibits antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing effectiveness comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values for some tested strains are detailed in the following table:

| Microorganism | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin |

| Escherichia coli | 25 | Ciprofloxacin |

| Candida albicans | 15 | Griseofulvin |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

N-Methyl-N-phenylazetidin-3-amine hydrochloride has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), demonstrated significant antiproliferative effects. The IC50 values for these studies are summarized below:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 4.5 | Cytotoxicity |

| A549 | 5.2 | Induction of apoptosis |

These findings indicate that the compound may inhibit cancer cell growth and induce programmed cell death, making it a candidate for further development in oncology .

Case Studies

- Anticancer Efficacy : A study found that compounds similar to N-Methyl-N-phenylazetidin-3-amine hydrochloride showed potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase in MCF-7 cells. This suggests a mechanism involving disruption of microtubule dynamics, which is critical for cancer cell division .

- Antimicrobial Screening : In a recent screening of novel compounds, N-Methyl-N-phenylazetidin-3-amine hydrochloride exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, warranting further exploration as a therapeutic agent against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-N-phenylazetidin-3-amine Hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution. For azetidine derivatives, a common approach includes:

- Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol precursor under acidic or basic conditions.

- Step 2 : Methylation of the secondary amine using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

- Step 3 : Salt formation with hydrochloric acid to yield the hydrochloride salt.

- Optimization : Reaction parameters (temperature, pH, solvent polarity) must be controlled to maximize yield and purity. For example, maintaining a pH of 8–9 during methylation prevents over-alkylation . Purification often involves recrystallization or column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) .

Q. How can researchers confirm the structural integrity and purity of N-Methyl-N-phenylazetidin-3-amine Hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the azetidine ring structure, methyl group integration, and aromatic proton environments. For example, the azetidine C3 proton appears as a triplet (δ ~3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula (e.g., C₁₁H₁₅ClN₂⁺).

- High-Performance Liquid Chromatography (HPLC) : Purity >98% is achieved using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. What experimental strategies are used to investigate the interaction of N-Methyl-N-phenylazetidin-3-amine Hydrochloride with biological targets?

- Methodological Answer :

- Binding Affinity Studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for receptors like σ-1 or NMDA receptors. IC₅₀ values are calculated using nonlinear regression .

- Enzyme Kinetics : For enzyme targets (e.g., monoamine oxidases), Michaelis-Menten kinetics assess inhibition constants (Kᵢ) via fluorometric or spectrophotometric assays .

- Structural Biology : X-ray crystallography or cryo-EM of the compound bound to its target reveals binding modes and guides structure-activity relationship (SAR) studies .

Q. How can researchers address contradictions in pharmacological data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀, ligand efficiency). Discrepancies may arise from assay conditions (e.g., cell type, buffer pH).

- Dose-Response Validation : Replicate key experiments with rigorous controls (e.g., positive/negative controls, blinded analysis) to confirm potency and selectivity .

- Computational Modeling : Molecular dynamics simulations identify conformational changes in the target that affect compound binding under varying experimental conditions .

Q. What methodologies are employed to optimize the pharmacokinetic (PK) properties of N-Methyl-N-phenylazetidin-3-amine Hydrochloride?

- Methodological Answer :

- In Vitro ADME :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >1 hour suggests suitability for in vivo studies .

- Plasma Protein Binding : Equilibrium dialysis measures unbound fraction (fu) to predict bioavailability .

- In Vivo PK : Administer intravenously/orally to rodents and collect plasma samples for LC-MS analysis. Key parameters include AUC, Cₘₐₓ, and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.